Dihydrochlorure de 4-méthyl-2-(pipéridin-4-yl)pyrimidine-5-carboxamide

Vue d'ensemble

Description

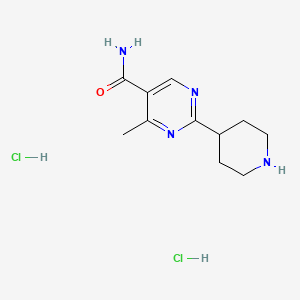

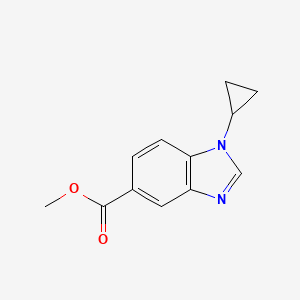

“4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1361115-81-2 . It has a molecular weight of 250.17 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is "4-methyl-2-(4-piperidinyl)pyrimidine dihydrochloride" . The InChI code for this compound is "1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H" .

Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 250.17 .

Applications De Recherche Scientifique

Dihydrochlorure de 4-méthyl-2-(pipéridin-4-yl)pyrimidine-5-carboxamide : Analyse complète des applications de la recherche scientifique

Intermédiaires pharmaceutiques : Ce composé sert d'intermédiaire pharmaceutique important, utilisé dans la synthèse de divers médicaments. Il est préparé à partir de la 2-méthylpyrimidine par une série de réactions comprenant la bromation, le couplage et l'hydrogénation catalytique .

Inhibition de l'activité de la kinase : Il a été identifié comme un inhibiteur de l'activité de la kinase PKB, ce qui est important dans l'étude des voies de signalisation cellulaire et des interventions thérapeutiques potentielles pour les maladies où la kinase PKB est impliquée .

Découverte et développement de médicaments : Le noyau pipéridine de ce composé joue un rôle crucial dans la découverte de médicaments, en particulier en raison de sa relation structure-activité, qui est essentielle à la production de médicaments ayant des propriétés anticancéreuses, antimicrobiennes, analgésiques, anti-inflammatoires et antipsychotiques .

Activité inhibitrice enzymatique : Les amides de pipéridine-pyrimidine, comme ce composé, ont gagné en importance pour leur activité inhibitrice enzymatique. Ceci est particulièrement pertinent dans le développement de traitements pour les maladies où l'inhibition d'enzymes spécifiques est bénéfique .

Activité antifibrotique : Des recherches ont été menées sur des composés similaires pour leur activité antifibrotique, ce qui suggère des applications potentielles pour ce composé dans le traitement des maladies fibrotiques .

Activités antioxydantes et anticancéreuses : Les dérivés de la pyrimidine sont connus pour leurs diverses activités biologiques, notamment les activités antioxydantes et anticancéreuses. Ce composé peut être considéré comme un échafaudage privilégié dans la découverte de médicaments pour le traitement de diverses maladies en raison de ces propriétés .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical reactions .

Pharmacokinetics

The compound’s molecular weight (21371) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been shown to exhibit inhibitory activities .

Action Environment

The storage temperature and physical form of the compound suggest that it may be stable under normal conditions .

Analyse Biochimique

Biochemical Properties

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. The interaction with protein kinases can modulate signaling pathways, affecting cellular processes like proliferation and apoptosis. Additionally, 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can alter the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. The inhibition of protein kinases disrupts signaling cascades, leading to altered cellular responses. Additionally, 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under harsh conditions. Long-term studies have shown that 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which toxicity increases .

Metabolic Pathways

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytoplasmic kinases. The subcellular localization of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can influence its efficacy and specificity in modulating cellular processes .

Propriétés

IUPAC Name |

4-methyl-2-piperidin-4-ylpyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-2-4-13-5-3-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLJIGPJXHGVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)